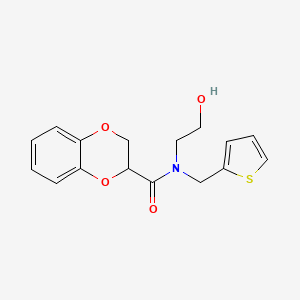![molecular formula C17H17F2N3O2 B5347447 1-amino-N-{[2-(3,4-difluorophenoxy)pyridin-3-yl]methyl}cyclobutanecarboxamide](/img/structure/B5347447.png)
1-amino-N-{[2-(3,4-difluorophenoxy)pyridin-3-yl]methyl}cyclobutanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-amino-N-{[2-(3,4-difluorophenoxy)pyridin-3-yl]methyl}cyclobutanecarboxamide is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicine. It is a cyclic amide that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively. In
Mécanisme D'action
The mechanism of action of 1-amino-N-{[2-(3,4-difluorophenoxy)pyridin-3-yl]methyl}cyclobutanecarboxamide involves the inhibition of certain enzymes that play a role in inflammation and cancer growth. Specifically, it has been found to inhibit the activity of the enzyme phosphodiesterase 4 (PDE4), which is involved in the regulation of inflammation. It has also been found to inhibit the activity of the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression and has been implicated in cancer growth.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, which are involved in the immune response to infection and injury. It has also been found to inhibit the growth of certain cancer cells, possibly through the induction of apoptosis, or programmed cell death.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-amino-N-{[2-(3,4-difluorophenoxy)pyridin-3-yl]methyl}cyclobutanecarboxamide in lab experiments is its potential as a therapeutic agent for the treatment of inflammation and cancer. Its mechanism of action has been well-studied, and it has been found to have promising results in preclinical studies. However, one limitation of using this compound in lab experiments is its potential toxicity and side effects, which need to be further studied and evaluated.
Orientations Futures
There are several future directions for the study of 1-amino-N-{[2-(3,4-difluorophenoxy)pyridin-3-yl]methyl}cyclobutanecarboxamide. One direction is the development of more efficient and cost-effective synthesis methods for this compound. Another direction is the evaluation of its potential use in combination with other therapeutic agents for the treatment of inflammation and cancer. Additionally, further studies are needed to evaluate its toxicity and side effects in order to determine its safety for clinical use.
Méthodes De Synthèse
The synthesis of 1-amino-N-{[2-(3,4-difluorophenoxy)pyridin-3-yl]methyl}cyclobutanecarboxamide has been achieved using several methods. One of the most common methods involves the reaction of 3,4-difluorophenol with 2-bromo-3-methylpyridine in the presence of a base to form 2-(3,4-difluorophenoxy)-3-methylpyridine. This compound is then reacted with cyclobutanecarboxylic acid chloride in the presence of a base to form the desired product.
Applications De Recherche Scientifique
1-amino-N-{[2-(3,4-difluorophenoxy)pyridin-3-yl]methyl}cyclobutanecarboxamide has been studied extensively for its potential applications in the field of medicine. It has been found to have anti-inflammatory properties and has been shown to inhibit the activity of certain enzymes that play a role in inflammation. It has also been studied for its potential use in the treatment of cancer, as it has been found to inhibit the growth of certain cancer cells.
Propriétés
IUPAC Name |
1-amino-N-[[2-(3,4-difluorophenoxy)pyridin-3-yl]methyl]cyclobutane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F2N3O2/c18-13-5-4-12(9-14(13)19)24-15-11(3-1-8-21-15)10-22-16(23)17(20)6-2-7-17/h1,3-5,8-9H,2,6-7,10,20H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVDFBJRIOLONPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C(=O)NCC2=C(N=CC=C2)OC3=CC(=C(C=C3)F)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-isopropyl-2-{[4-morpholinyl(oxo)acetyl]amino}benzamide](/img/structure/B5347369.png)
![N-cyclopropyl-2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B5347377.png)

![2-[1-(4-nitrophenyl)-2-phenylvinyl]-1,3-benzothiazole](/img/structure/B5347390.png)
![4-[5-(4-propoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5347402.png)
![4-oxo-4-{[4-(pentyloxy)phenyl]amino}-2-butenoic acid](/img/structure/B5347414.png)
![2-[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-phenoxyphenyl)acetamide](/img/structure/B5347422.png)
![methyl 2-(3-hydroxybenzylidene)-5-(4-isopropoxy-3-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5347428.png)
![1-[(5-bromo-2-thienyl)methyl]-4-(3-methoxyphenyl)piperazine](/img/structure/B5347430.png)

![3-[2-(3,7-dimethyl-3,7,11-triazaspiro[5.6]dodec-11-yl)-2-oxoethyl]-1,2,3-benzotriazin-4(3H)-one](/img/structure/B5347436.png)
![1-[(1,1-dimethyl-2-propyn-1-yl)amino]-4-methyl-4-hexen-3-one hydrochloride](/img/structure/B5347443.png)
![(3aR*,5R*,6S*,7aS*)-2-{[5-(2-chlorophenyl)-2-furyl]methyl}octahydro-1H-isoindole-5,6-diol](/img/structure/B5347453.png)
![2-[5-chloro-6-oxo-4-(1-pyrrolidinyl)-1(6H)-pyridazinyl]-N-(4-isopropylphenyl)acetamide](/img/structure/B5347459.png)